molecular formula C15H14N2O3S B5033165 N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide

N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide

Cat. No.: B5033165
M. Wt: 302.4 g/mol
InChI Key: QBTYYJANCSGMPI-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.37 g/mol. MNMB is a derivative of benzamide and is synthesized by various methods.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide is not well understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms. This compound has been found to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of reactive oxygen species, and modulate the expression of various genes. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, making it easy to handle in the laboratory. However, this compound has some limitations, including its potential toxicity and the lack of information on its mechanism of action.

Future Directions

There are several future directions for the study of N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide. One potential area of research is the development of this compound-based fluorescent probes for the detection of other metal ions in biological systems. Another area of research is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, the development of this compound analogs with improved properties and activities is an area of future research.

Synthesis Methods

N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide can be synthesized by the reaction of 2-methyl-3-nitroaniline with methylthio benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow crystalline powder. Other methods of synthesis include the reaction of 2-methyl-3-nitroaniline with methylthio benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-2-(methylthio)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. This compound has been found to selectively bind with copper ions and exhibit fluorescence, making it a potential tool for the detection of copper ions in biological systems.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-12(7-5-8-13(10)17(19)20)16-15(18)11-6-3-4-9-14(11)21-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTYYJANCSGMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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